molecular formula C21H20FN3O2 B2449803 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone CAS No. 1251545-46-6

2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone

Cat. No.: B2449803
CAS No.: 1251545-46-6
M. Wt: 365.408
InChI Key: ZUHRMXYBUWVELG-UHFFFAOYSA-N
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Description

2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a phenylethanone moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-18-8-6-16(7-9-18)20-23-24-21(27-20)17-10-12-25(13-11-17)14-19(26)15-4-2-1-3-5-15/h1-9,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHRMXYBUWVELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Fluorophenyl Group:

    Formation of the Piperidine Ring: The piperidine ring is usually synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine intermediates with the phenylethanone moiety, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and oxadiazole ring are key sites for nucleophilic substitution:

  • Piperidine nitrogen : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form quaternary ammonium salts or amides, respectively.

  • Oxadiazole ring : The electron-deficient nature of the 1,3,4-oxadiazole facilitates substitution at the 2-position under basic conditions, often with amines or thiols.

Example Reaction :

Compound+R-XBaseSubstituted Product (R = alkyl, acyl)\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{Substituted Product (R = alkyl, acyl)}

Oxidation:

  • The phenylethanone ketone group is resistant to oxidation under mild conditions but can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ under acidic conditions.

  • The oxadiazole ring remains stable during most oxidations due to its aromatic character.

Reduction:

  • The ketone group in phenylethanone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxadiazole ring to an open-chain diamide under high-pressure conditions.

Example Reaction :

CompoundLiAlH42(4(5(4Fluorophenyl)1,3,4oxadiazol2yl)piperidin1yl)1phenylethanol\text{Compound} \xrightarrow{\text{LiAlH}_4} 2-(4-(5-(4-\text{Fluorophenyl})-1,3,4-\text{oxadiazol}-2-\text{yl})\text{piperidin}-1-\text{yl})-1-\text{phenylethanol}

Coupling Reactions

The fluorophenyl group enables participation in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts and ligands like XantPhos.

Example Reaction :

Compound+Ar-B(OH)2Pd catalystBiaryl Product\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl Product}

Hydrolysis

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields a hydrazide and a carboxylic acid derivative.

  • Basic Hydrolysis : Produces an amide and releases ammonia.

Example Reaction :

CompoundHCl, H2O4(5(4Fluorophenyl)1,3,4oxadiazol2yl)piperidine+Benzolic Acid Derivative\text{Compound} \xrightarrow{\text{HCl, H}_2\text{O}} 4-(5-(4-\text{Fluorophenyl})-1,3,4-\text{oxadiazol}-2-\text{yl})\text{piperidine} + \text{Benzolic Acid Derivative}

Ring-Opening and Rearrangement

  • Thermal Rearrangement : Heating above 200°C induces ring-opening of the oxadiazole to form nitrile and isocyanate intermediates.

  • Photochemical Reactions : UV irradiation promotes rearrangement to triazole derivatives via -dipolar cycloaddition.

Mechanistic Insights

  • The oxadiazole ring acts as an electron-withdrawing group, directing electrophilic attacks to the para position of the fluorophenyl group.

  • The piperidine ring enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media.

  • Steric hindrance from the phenylethanone group limits reactivity at the piperidine nitrogen under mild conditions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anti-Cancer Properties

The structural characteristics of this compound suggest potential applications in cancer therapy. Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and the inhibition of specific kinases involved in tumor growth .

Photophysical Properties

Compounds containing oxadiazole rings are known for their photophysical properties. They can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation . The incorporation of the fluorophenyl group may enhance the luminescent properties of the compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against S. aureus and E. coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting that modifications in the oxadiazole structure can enhance antimicrobial activity .

Case Study 2: Anti-Cancer Activity

In another investigation, researchers synthesized a series of oxadiazole-based compounds and assessed their anti-cancer properties using cell viability assays. The study revealed that compounds with similar structures to 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone displayed promising results in inhibiting cancer cell lines, indicating potential for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The piperidine ring provides structural flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone: Lacks the fluorine atom, which may affect its binding affinity and metabolic stability.

    2-(4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and reactivity.

    2-(4-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone: The methyl group can influence its hydrophobicity and interaction with biological targets.

Uniqueness

The presence of the fluorophenyl group in 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone imparts unique electronic and steric properties, enhancing its potential for various applications. The combination of the oxadiazole and piperidine rings provides a versatile framework for chemical modifications, making it a valuable compound in scientific research and industrial applications.

Biological Activity

The compound 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula:

C18H20FN3O2\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_2

This indicates a complex structure with a piperidine ring and an oxadiazole moiety, which are often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation through apoptosis induction. The IC50 values for related compounds have been reported in the range of 10-30 µM against human cancer cell lines such as MCF-7 and HeLa cells .

Antimicrobial Activity

The oxadiazole scaffold has been linked to antimicrobial properties. Research indicates that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with a similar structure have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Activity

Compounds featuring oxadiazole rings have also been investigated for their anti-inflammatory effects. In vivo studies demonstrated that these compounds could reduce inflammation markers in animal models of arthritis. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .

The biological activities of 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that oxadiazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells .

Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives including our compound revealed that it significantly reduced tumor growth in xenograft models. The study reported a 50% reduction in tumor size compared to control groups after treatment over four weeks .

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against various bacterial strains using the disk diffusion method. Results indicated zones of inhibition comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Summary

Activity IC50 (µM) Tested Cell Lines/Organisms
Anticancer10 - 30MCF-7, HeLa
AntimicrobialVariesStaphylococcus aureus, E. coli
Anti-inflammatoryVariesAnimal models (e.g., arthritis)

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-phenylethanone, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a fluorophenyl-substituted carboxylic acid. The piperidine moiety is then introduced through nucleophilic substitution or reductive amination. Key optimization steps include:
  • Using anhydrous solvents (e.g., dichloromethane) and controlled temperature for cyclization .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
  • Monitoring reaction progress using TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of 1H/13C NMR (to verify piperidine and fluorophenyl proton environments), FT-IR (to confirm oxadiazole C=N and ketone C=O stretches), and high-resolution mass spectrometry (HRMS) is essential. For resolving stereochemical ambiguities, 2D NMR (COSY, NOESY) or X-ray crystallography is recommended. Cross-validation with computational methods (e.g., DFT-based spectral simulations) enhances accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in pharmacological studies?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modifications to the fluorophenyl, oxadiazole, or piperidine moieties. For example, replace the 4-fluorophenyl group with other halogens or electron-withdrawing groups .
  • Assay Design : Use a panel of in vitro assays (e.g., enzyme inhibition, receptor binding) under standardized pH and temperature conditions. Include positive/negative controls to normalize inter-assay variability .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What methodological approaches resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :
  • Parameter Standardization : Ensure consistent buffer composition (e.g., sodium acetate pH 4.6 for stability ), incubation time, and cell line passage numbers.
  • Cross-Validation : Replicate assays in independent labs using blinded samples.
  • Data Normalization : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects .

Q. How can the environmental stability and degradation pathways of this compound be systematically evaluated?

  • Methodological Answer :
  • Abiotic Degradation : Expose the compound to UV light, varying pH (3–10), and elevated temperatures (25–60°C). Monitor degradation via LC-MS and identify byproducts (e.g., fluorinated benzoic acids) .
  • Biotic Degradation : Use soil/water microcosms inoculated with microbial consortia. Track mineralization via CO2 evolution assays .
  • Ecotoxicity Testing : Assess effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What strategies are recommended for optimizing chromatographic separation of this compound from closely related analogs?

  • Methodological Answer :
  • Mobile Phase Optimization : Use buffered methanol/water mixtures (e.g., 65:35 methanol:buffer at pH 6.5 ) with ion-pairing agents (e.g., sodium 1-octanesulfonate) to enhance resolution.
  • Column Selection : Employ C18 or phenyl-hexyl stationary phases for polar aromatic compounds .
  • Detection : UV detection at 254 nm (for oxadiazole absorption) coupled with MS for confirmation .

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